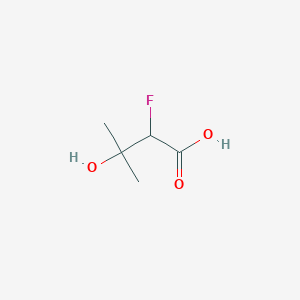

2-フルオロ-3-ヒドロキシ-3-メチルブタン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stereoselective Synthesis Analysis

The synthesis of γ-fluorinated α-amino acids has been explored through the use of 2-hydroxy-3-pinanone as an auxiliary. In one study, a series of fluorinated amino acids were synthesized with high enantiomeric excess (ee). For instance, (+)-(S)-2-Amino-4-fluorobutanoic acid was achieved with greater than 96% ee, and its α-methylated derivative with 85% ee. The synthesis involved diastereoselective alkylation at low temperatures using LDA, followed by stepwise deprotection. The alkylation selectivity was improved by lithium/magnesium exchange or the addition of DMPU for certain derivatives. The differences in reactivity during the enolate alkylation of Schiff bases were attributed to the formation of different aggregates in solution, influenced by diastereomeric interactions in the transition state .

Molecular Structure Analysis

The molecular structure of fluorinated amino acids is critical for their biological activity and the stereoselectivity of their synthesis. The use of 2-hydroxy-3-pinanone as an auxiliary in the synthesis of these compounds allows for the formation of structurally specific enantiomers. The high enantiomeric excess indicates that the synthesis process is highly selective for the desired enantiomer, which is essential for the potential therapeutic applications of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluorinated amino acids are characterized by diastereoselective alkylation, which is facilitated by the presence of LDA at low temperatures. The use of lithium/magnesium exchange or DMPU enhances the selectivity of the alkylation process. The stepwise deprotection that follows is a crucial step to obtain the free amino acid after the initial alkylation reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized fluorinated amino acids, such as solubility, melting point, and stability, are not explicitly detailed in the provided data. However, the high enantiomeric excess suggests that the synthesized compounds have a high degree of purity, which is important for their physical properties and potential use in pharmaceutical applications. The crystallization of the sodium salt of one of the compounds to upgrade the enantiomeric excess to 98% indicates that the physical properties can be manipulated to enhance the purity of the compound .

Synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic Acid

Another study focused on the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil. A short and technically feasible route was developed with an overall yield of 80%, starting from 4-fluorophenylacetic acid. The asymmetric hydrogenation of the unsaturated acid was performed in the presence of ruthenium(II) carboxylato complexes with chiral atropisomeric diphosphines, resulting in up to 94% ee. The enantiomeric excess was further improved to 98% by crystallizing the sodium salt of the compound .

科学的研究の応用

- 2-FH3MBAは、鈴木カップリング反応において貴重な反応剤として機能します。これらの反応は、有機ホウ素化合物(アリールまたはアルキルホウ酸など)と有機ハロゲン化物または擬ハロゲン化物(アリールブロミド、クロリド、またはトリフラートなど)のクロスカップリングを含みます。 得られた生成物は、医薬品化学、材料科学、および天然物合成で応用されています .

- 研究者らは、ステロイド代謝に関与する酵素である17β-HSD1の潜在的な阻害剤として2-FH3MBA誘導体を研究してきました。17β-HSD1活性を調節すると、乳がんや子宮内膜症を含むホルモン関連疾患に影響を与えます。 この酵素を阻害することにより、2-FH3MBAに基づく化合物は治療上の利点を提供する可能性があります .

- 2-FH3MBAは、ホウ酸エステルの調製に使用できます。これらの汎用性の高い化合物は、特に遷移金属触媒クロスカップリング反応によるC-C結合構築のための有機合成において不可欠な中間体です。 ホウ酸エステルは、創薬、農薬、および材料科学で応用されています .

- フッ素化化合物として、2-FH3MBAは、化学合成に使用可能なビルディングブロックの多様性に関与しています。フッ素置換は、薬物候補の親油性、代謝安定性、および生物活性を高めることができます。 研究者は、新しい化学空間を探求するために、2-FH3MBAを薬物様分子に組み込むことができます .

- 2-FH3MBAのキラル中心により、不斉合成に適しています。研究者はその立体化学を利用して、エナンチオマー的に純粋な化合物を生成できます。 キラルビルディングブロックは、特定の生物学的活性を持つ医薬品、農薬、および高度な材料を設計するために不可欠です .

- 2-FH3MBAは、代謝経路を研究するためのモデル化合物として役立つ可能性があります。生体内または試験管内での代謝を調査すると、薬物のクリアランス、生体活性化、および潜在的な毒性に関する洞察が得られます。 体がこの化合物をどのように処理するかを理解することは、創薬と安全性評価に役立ちます .

鈴木カップリング反応

17β-ヒドロキシステロイドデヒドロゲナーゼタイプ1(17β-HSD1)の阻害剤

ホウ酸エステル合成

フッ素化ビルディングブロック

キラル合成

代謝研究と薬物代謝

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

The primary targets of 2-Fluoro-3-hydroxy-3-methylbutanoic acid are currently unknown. This compound is structurally similar to 2-Hydroxy-3-methylbutanoic acid , which is a structural analog of GHB, a naturally occurring substance in the central nervous system . Therefore, it’s possible that 2-Fluoro-3-hydroxy-3-methylbutanoic acid may interact with similar targets as GHB, but this needs further investigation.

Mode of Action

Given its structural similarity to ghb, it may interact with ghb receptors in the central nervous system

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-3-hydroxy-3-methylbutanoic acid are currently unknown. Given its structural similarity to GHB, it may be involved in GABAergic neurotransmission . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Fluoro-3-hydroxy-3-methylbutanoic acid are currently unknown. The compound has a molecular weight of 136.12 , which may influence its absorption and distribution

Result of Action

The molecular and cellular effects of 2-Fluoro-3-hydroxy-3-methylbutanoic acid’s action are currently unknown. Given its potential interaction with GHB receptors, it may have neuroactive effects . .

特性

IUPAC Name |

2-fluoro-3-hydroxy-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3/c1-5(2,9)3(6)4(7)8/h3,9H,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAVPWCRWRTHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)

![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)

![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)

![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)

![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2500141.png)

![1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2500142.png)

![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)

![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2500148.png)